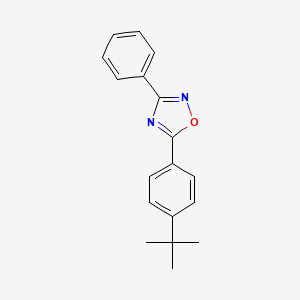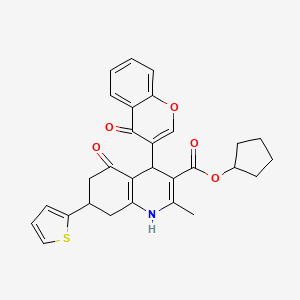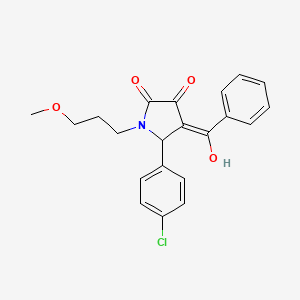
5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-tert-ブチルフェニル)-3-フェニル-1,2,4-オキサジアゾールは、オキサジアゾール類に属する有機化合物です。オキサジアゾール類は、五員環の中に酸素原子と窒素原子を2つ含む複素環式化合物です。この特定の化合物は、オキサジアゾール環にtert-ブチルフェニル基とフェニル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件
5-(4-tert-ブチルフェニル)-3-フェニル-1,2,4-オキサジアゾールの合成は、通常、適切な前駆体の環化を伴います。一般的な方法の1つは、オキシ塩化リン(POCl3)などの脱水剤の存在下で、4-tert-ブチルベンゾヒドラジドとベンゾニトリルを反応させることです。反応は、中間体ヒドラゾンニトリルの形成を経て進行し、これが環化してオキサジアゾール環を形成します。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合がありますが、連続フロー反応器の使用や反応条件の最適化により、生成物の収率と純度を向上させることができます。さらに、溶媒、触媒、精製技術の選択を、工業的要求に合わせて調整することができます。
3. 化学反応解析
反応の種類
5-(4-tert-ブチルフェニル)-3-フェニル-1,2,4-オキサジアゾールは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は酸化されて、対応する酸化物を生成することができます。
還元: 還元反応は、ヒドラジン誘導体の生成につながる可能性があります。
置換: フェニル基とtert-ブチルフェニル基で、求電子置換反応と求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)と水素化ホウ素ナトリウム(NaBH4)などの還元剤がよく使用されます。
置換: ハロゲン(例えば、臭素)や求核剤(例えば、アミン)などの試薬は、適切な条件下で使用することができます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな置換誘導体を生成する可能性があります。
4. 科学研究への応用
5-(4-tert-ブチルフェニル)-3-フェニル-1,2,4-オキサジアゾールは、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成における構成ブロックとして使用されます。
生物学: この化合物の誘導体は、抗菌活性や抗がん活性を持つ生物活性物質として可能性を示しています。
医学: 医薬品中間体としての可能性を探るための研究が進行中です。
産業: ポリマーや有機発光ダイオード(OLED)など、高度な材料の開発に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-tert-butylbenzohydrazide with benzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazonitrile, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents, catalysts, and purification techniques can be tailored to meet industrial requirements.
化学反応の分析
Types of Reactions
5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s derivatives have shown potential as bioactive agents with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and organic light-emitting diodes (OLEDs).
作用機序
5-(4-tert-ブチルフェニル)-3-フェニル-1,2,4-オキサジアゾールの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を調節することができます。例えば、その誘導体は、疾患経路に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります。正確な分子標的と経路は、使用される特定の用途と誘導体によって異なります。
6. 類似の化合物との比較
類似の化合物
- 4-(4-tert-ブチルフェニル)-6-メチル-1,2,3,5-テトラヒドロ-s-インダセン
- 2-(4-tert-ブチルフェニル)-5-(4-メトキシフェニル)-1,3,4-オキサジアゾール
- 4-tert-ブチルベンゾイルクロリド
独自性
5-(4-tert-ブチルフェニル)-3-フェニル-1,2,4-オキサジアゾールは、tert-ブチルフェニル基とフェニル基の両方が存在することなど、特定の構造的特徴のために独自です。これらの特徴は、その独特の化学的性質と潜在的な用途に貢献しています。類似の化合物と比較して、安定性、反応性、生物活性において利点がある可能性があります。
類似化合物との比較
Similar Compounds
- 4-(4-Tert-butylphenyl)-6-methyl-1,2,3,5-tetrahydro-s-indacene
- 2-(4-Tert-butylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 4-Tert-butylbenzoyl chloride
Uniqueness
5-(4-Tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to its specific structural features, such as the presence of both tert-butylphenyl and phenyl groups. These features contribute to its distinct chemical properties and potential applications. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity.
特性
分子式 |
C18H18N2O |
|---|---|
分子量 |
278.3 g/mol |
IUPAC名 |
5-(4-tert-butylphenyl)-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O/c1-18(2,3)15-11-9-14(10-12-15)17-19-16(20-21-17)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChIキー |
KPEGOIBJHNNYBK-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(2-methylphenyl)acetamide](/img/structure/B11629125.png)
![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-3-ethoxybenzamide](/img/structure/B11629133.png)
![methyl 2-{(3E)-2-(3-bromophenyl)-3-[(4-chlorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629146.png)
![4-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11629153.png)
![N-(3-chloro-2-methylphenyl)-2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide](/img/structure/B11629154.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-phenylacetamide](/img/structure/B11629162.png)
![(4Z)-5-(2,4-dichlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11629168.png)
![N-{1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B11629169.png)

![(5E)-5-[4-(benzyloxy)-3-ethoxy-5-(prop-2-en-1-yl)benzylidene]imidazolidine-2,4-dione](/img/structure/B11629189.png)


![2-(allylamino)-3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629208.png)
